Methyl 3-tert-butyl-4-hydroxybenzoate

Übersicht

Beschreibung

Methyl 3-tert-butyl-4-hydroxybenzoate , also known by its IUPAC name as methyl 3,5-di-tert-butyl-4-hydroxybenzoate , is a chemical compound with the molecular formula C₁₂H₁₆O₃ . It is commonly used as an antioxidant and preservative in various products, including cosmetics, pharmaceuticals, and food items. The compound is a white crystalline powder with a melting point range of 164-166°C .

Synthesis Analysis

The synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol . The reaction typically occurs under acidic conditions, resulting in the formation of the ester. The compound is commercially available and can be purchased from chemical suppliers .

Molecular Structure Analysis

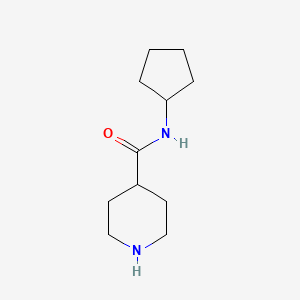

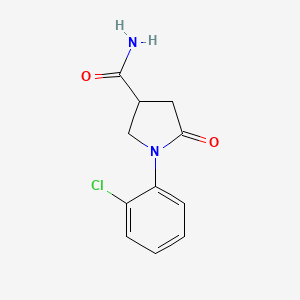

The molecular structure of Methyl 3-tert-butyl-4-hydroxybenzoate consists of a benzoate ring with a hydroxyl group (-OH ) at the para position and a methyl group (-CH₃ ) at the ortho position. The tert-butyl groups (-C(CH₃)₃ ) are attached to the phenyl ring, providing steric hindrance and enhancing its stability. The compound’s structure contributes to its antioxidant properties .

Chemical Reactions Analysis

Methyl 3-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including hydrolysis, esterification, and oxidation. In hydrolysis, the ester bond is cleaved by water, yielding the corresponding benzoic acid and methanol. Esterification reactions involve the formation of the ester from the acid and alcohol. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative processes .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

Methyl 3-tert-butyl-4-hydroxybenzoate, also known as butylated hydroxytoluene (BHT), has been extensively studied for its metabolism in various organisms. In rats, major metabolites include BHT-acid and S-(3,5-di-tert-butyl-4-hydroxybenzyl)-N-acetylcysteine, indicating a complex metabolic pathway involving glucuronidation and potentially non-enzymic reactions (Daniel, Gage, & Jones, 1968).

Synthesis Methods

The chemical synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a related compound, has been achieved through various methods. These include the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation (Yi, 2003). Additionally, a bismuth-based cyclic synthesis method has been developed for this compound, utilizing bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).

Food Additive Metabolism

The metabolism of 2, 6-di-tert-butyl-p-cresol, a related compound, in rabbits has been studied to understand its behavior as a food additive. Metabolites isolated from rabbit urine include α-hydroxy-2, 6-di-tert-butyl-p-cresol and 3, 5-di-tert-butyl-4-hydroxybenzoic acid (Aoki, 1962).

Structural Analysis

Structural and computational analysis of methyl 4-hydroxybenzoate (methyl paraben), a structurally similar compound, has been conducted. This study involved single crystal X-ray structure determination, Hirshfeld surface analysis, and quantum mechanical methods (Sharfalddin et al., 2020).

Antioxidant and Preservative Analysis

Methyl 3-tert-butyl-4-hydroxybenzoate's antioxidant and preservative properties have been examined in various studies. For example, a method was developed for determining preservatives and antioxidants in foods, including butylated hydroxy anisol (BHA), a related compound, by gas chromatography-mass spectrometry (Li-qiu, 2009). Additionally, the synthesis and magnetic studies of rare-earth metal compounds using Schiff-base proligands, including 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, showcase their potential in material science applications (Yadav et al., 2015).

Metabolism of Parabens

Studies on the metabolism of parabens, which are alkyl esters of 4-hydroxybenzoic acid, have been conducted to understand their biotransformation in the human liver. These studies provide insights into the metabolic pathways and potential health implications of exposure to such compounds (Abbas et al., 2010).

Chemical Reactions and Applications

The role of tert-butyl peroxybenzoate in promoting α-methylation of 1,3-dicarbonyl compounds has been explored, revealing its utility as both a methyl source and radical initiator in organic chemistry (Guo et al., 2014).

Effects on Adipocyte Differentiation

Research on parabens, including methylparaben and ethylparaben, has shown their ability to promote adipogenesis in murine 3T3-L1 cells and human adipose-derived multipotent stromal cells. This suggests potential implications for obesity research and the study of endocrine disruptors (Hu et al., 2013).

Analytical Methods for Parabens

Microemulsion electrokinetic chromatography has been developed for the determination of 4-hydroxybenzoates and their impurities, offering a new analytical method for studying such compounds (Mahuzier, Altria, & Clark, 2001).

Wirkmechanismus

Target of Action

Methyl 3-tert-butyl-4-hydroxybenzoate, also known as Methyl 3,5-di-Tert-Butyl-4-Hydroxybenzoate , is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that the compound can act as an antioxidant and a uv absorber . As an antioxidant, it may neutralize harmful free radicals, and as a UV absorber, it can protect materials from UV radiation damage.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ethanol and ether , which may influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-tert-butyl-4-hydroxybenzoate. For instance, exposure to heat, combustion, or contact with oxidizing agents may produce flammable gases or vapors . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from heat sources and flammable materials .

Zukünftige Richtungen

Research on Methyl 3-tert-butyl-4-hydroxybenzoate continues to explore its applications in various fields, including medicine, materials science, and food preservation. Investigating its potential as a natural antioxidant and its interactions with biological systems remains an area of interest. Further studies may uncover novel uses and enhance our understanding of its properties .

Eigenschaften

IUPAC Name |

methyl 3-tert-butyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGVVWMIXUBORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527804 | |

| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-tert-butyl-4-hydroxybenzoate | |

CAS RN |

39778-63-7 | |

| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)